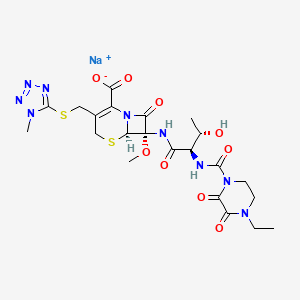

Cefbuperazone sodium

概要

説明

“Tomiporan”は、化学名セフブペラゾン の化合物です。 1985年に初めて使用が承認されました 。セフブペラゾンは、ベータラクタム系抗生物質、特にセファロスポリン系に属しています。これらの抗生物質は、細菌感染症の治療に広く使用されています。

2. 製法

合成経路:: セフブペラゾンは、様々な経路で合成できます。一般的な方法の1つは、7-アミノセファロスポラン酸 (7-ACA) と 3-(2-チエニル)アクリル酸を反応させる方法です。生成された化合物は、さらに修飾されてセフブペラゾンが得られます。

反応条件:: セフブペラゾンの合成における具体的な反応条件は異なる場合がありますが、通常は適切な溶媒、触媒、温度制御が含まれます。

工業生産:: セフブペラゾンは、大規模な発酵プロセスを用いて工業的に生産されています。微生物 (ストレプトマイセスなど) を培養して化合物を生成し、それを分離して精製します。

準備方法

Synthetic Routes:: Cefbuperazone can be synthesized through various routes. One common method involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 3-(2-thienyl)acrylic acid. The resulting compound undergoes further modifications to yield cefbuperazone.

Reaction Conditions:: The specific reaction conditions for cefbuperazone synthesis may vary, but they typically involve suitable solvents, catalysts, and temperature control.

Industrial Production:: Cefbuperazone is industrially produced using large-scale fermentation processes. Microorganisms (such as Streptomyces) are cultured to produce the compound, which is then isolated and purified.

化学反応の分析

セフブペラゾンは、いくつかの化学反応を起こします。

加水分解: ベータラクタム環は、ベータラクタマーゼによって加水分解され、不活性化される可能性があります。

酸化: セフブペラゾンは酸化反応を起こし、安定性と薬物動態に影響を与える可能性があります。

置換: 分子上の様々な官能基が置換され、その特性に影響を与える可能性があります。

一般的な試薬には、酵素 (ベータラクタマーゼ)、酸化剤、求核剤が含まれます。主な生成物には、加水分解された形態と酸化生成物が含まれます。

4. 科学研究への応用

セフブペラゾンは、次のような用途があります。

臨床医学: 感受性のある微生物が原因の感染症の治療に使用されます。

研究: 科学者は、その薬物動態、有効性、安全性プロファイルを研究しています。

産業: セフブペラゾンは、抗生物質製剤に貢献しています。

科学的研究の応用

Cefoperazone, marketed under the name Cefobid, is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections . While its clinical use has been discontinued in the U.S., cefoperazone is available in several European countries .

General Information:

- Cefoperazone is effective against a range of bacteria, including S. pneumoniae, H. influenzae, S. aureus, and P. aeruginosa .

- It is used to treat infections in the respiratory tract, abdomen, skin, and female genital tracts .

- Cefoperazone is soluble in water .

Approved Uses of Cefoperazone (CEFOBID):

- Respiratory Tract Infections: Effective against infections caused by S. pneumoniae, H. influenzae, S. aureus (penicillinase and non-penicillinase producing strains), S. pyogenes (Group A beta-hemolytic streptococci), P. aeruginosa, Klebsiella pneumoniae, E. coli, Proteus mirabilis, and Enterobacter species.

- Peritonitis and Other Intra-abdominal Infections: Targets infections caused by E. coli, P. aeruginosa, and anaerobic gram-negative bacilli (including Bacteroides fragilis).

- Bacterial Septicemia: Addresses septicemia caused by S. pneumoniae, S. agalactiae, S. aureus, Pseudomonas aeruginosa, E. coli, Klebsiella spp., Klebsiella pneumoniae, Proteus species (indole-positive and indole-negative), Clostridium spp., and anaerobic gram-positive cocci.

- Infections of the Skin and Skin Structures: Fights infections caused by S. aureus (penicillinase and non-penicillinase producing strains), S. pyogenes, and P. aeruginosa.

- Pelvic Inflammatory Disease, Endometritis, and Other Infections of the Female Genital Tract: Used against infections caused by N. gonorrhoeae, S. epidermidis, S. agalactiae, E. coli, Clostridium spp., Bacteroides species (including Bacteroides fragilis), and anaerobic gram-positive cocci.

- Urinary Tract Infections: Targets infections caused by Escherichia coli and Pseudomonas aeruginosa.

Cefoperazone Sodium and Sulbactam Sodium Combination:

- A study assessed the therapeutic efficacy and safety of Cefoperazone Sodium and Sulbactam Sodium in managing surgical site infections (SSIs) .

- The observation group treated with Cefoperazone Sodium and Sulbactam Sodium showed a significantly higher cure rate (58.18%) and overall efficacy rate (94.55%) compared to the control group treated with Cefuroxime (cure rate of 32.73% and overall efficacy rate of 70.91%) .

- Statistical analysis confirmed a significant difference in therapeutic success between the two groups (p < 0.05) .

- The combination of Cefoperazone Sodium and Sulbactam Sodium may offer a more effective option for managing SSIs, with the potential to improve cure rates and overall treatment outcomes compared to Cefuroxime .

Other Applications:

作用機序

セフブペラゾンは、ペニシリン結合タンパク質 (PBP) に結合することにより、細菌の細胞壁合成を阻害します。これにより、ペプチドグリカン形成が阻害され、細胞溶解と細菌死が引き起こされます。

類似化合物との比較

セフブペラゾンの独自性は、その化学構造と活性スペクトルにあります。類似の化合物には、セフォタキシムやセフトリアキソンなどの他のセファロスポリンが含まれます。

特性

CAS番号 |

76648-01-6 |

|---|---|

分子式 |

C22H29N9NaO9S2 |

分子量 |

650.6 g/mol |

IUPAC名 |

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/t10-,12+,19+,22-;/m0./s1 |

InChIキー |

HKFFDVOEBVRKTD-FDVIUCIPSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] |

異性体SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

正規SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

76648-01-6 |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cefbuperazone cefbuperazone sodium, (6R-(6alpha,7alpha,7(2R*,3S*)))-isomer sodium 7beta-(2R, 3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-(3-hydroxybutanamido)-7alpha-methoxy-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylate T 1982 T-1982 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefbuperazone Sodium?

A1: this compound is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [] This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What is the stability profile of this compound?

A4: Research has shown that this compound for injection remains stable for up to 8 hours when mixed with commonly used infusion solutions like 0.9% NaCl injection and 5% glucose injection. []

Q3: Have any novel crystal forms of this compound been reported?

A5: Yes, a novel crystal form of this compound has been developed and characterized. [] This new form exhibits desirable characteristics such as well-defined granules, good flow properties, and improved stability. []

Q4: Are there analytical methods available for quality control of this compound?

A6: High-performance size exclusion chromatography (HPSEC) has been successfully employed to quantify polymers in this compound, ensuring its quality and consistency. []

Q5: What is known about the pharmacokinetics of this compound?

A7: Studies in healthy volunteers have investigated the serum bactericidal activity (SBA) of this compound at different doses and time points after intravenous administration. [, ] These studies provide insights into the drug's absorption, distribution, and elimination profile. [, ]

Q6: What are the advantages of the novel this compound hydrate?

A9: The newly developed this compound hydrate boasts enhanced storage stability, making it particularly suitable for formulating medications. [] This improved stability could translate to a longer shelf life and potentially greater patient access. []

Q7: Is there information available on the local toxicity of this compound for injection?

A10: Preclinical studies in animals (rabbits, guinea pigs, mice, and rats) have demonstrated that this compound for injection exhibits minimal local toxicity. [] Specifically, it showed no evidence of vascular irritation, hemolysis, or anaphylaxis in these animal models. []

Q8: What are the potential applications of the novel this compound composition powder for injection?

A11: This novel composition, utilizing sodium benzoate, offers several advantages, including improved particle uniformity, higher this compound content, enhanced compatibility and stability, and ease of use. [] It also simplifies the manufacturing process and reduces production costs, making it suitable for large-scale production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。